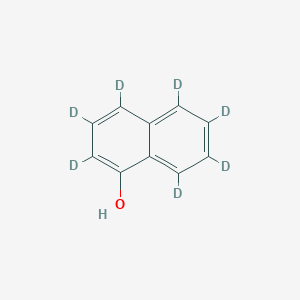

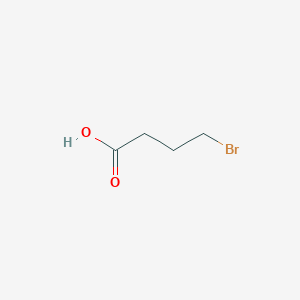

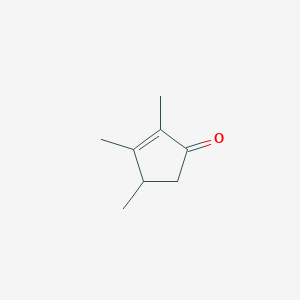

![molecular formula C11H11N5 B043363 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine CAS No. 78411-56-0](/img/structure/B43363.png)

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine and related compounds involves multiple steps, starting from basic precursors like 2-fluoro-5-nitrotoluene and 6-amino-3-methylquinoxaline. These processes yield not only the target compound but also various isomers and related structures. For example, the synthesis of 4,8-DiMeIQx, a closely related mutagen, was achieved in 13% overall yield from 2-fluoro-5-nitrotoluene through eight operations, demonstrating the compound's complex synthetic route and highlighting its mutagenic significance (Grivas et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine involves understanding its conformation and how it interacts with biological molecules. Although specific studies on this compound's molecular structure are limited, related research on its isomers and analogs, like MeIQx, provides insights into its structural properties and mutagenic potential. These analyses help elucidate how such compounds form DNA adducts and induce mutations, contributing to their carcinogenicity (Gauvin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine, particularly its interactions and transformations under various conditions, is crucial for understanding its behavior in biological systems and during cooking processes. Studies on its synthesis and metabolic activation reveal that it undergoes various transformations, including N-hydroxylation and conjugation, leading to mutagenic metabolites (Frandsen et al., 1994).

Physical Properties Analysis

The physical properties of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine, such as solubility, melting point, and stability, are essential for its handling and application in research. While specific data on these properties are not directly available, the synthesis and handling of related compounds provide indirect insights into its physical characteristics and how they might affect its use in studies and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for forming adducts, and stability under different conditions, play a significant role in understanding the mutagenic and carcinogenic potential of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine. Its ability to form DNA adducts is particularly relevant for assessing its carcinogenic risk and understanding its mechanism of action at the molecular level (Ochiai et al., 1993).

Aplicaciones Científicas De Investigación

Immunomodulation and Antitumor Activities

Imiquimod and its analogs, including compounds structurally related to "3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine," have been identified as novel immune response modifiers. These compounds activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Although the exact mechanisms remain unexplored, the ability to stimulate cytokine secretion in vivo suggests potential as topical agents for treating various cutaneous diseases (Syed, 2001).

Quinoxaline in Food Safety and Toxicology

Research into heterocyclic aromatic amines (HAAs), structurally similar to "3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine," has highlighted their formation during the cooking of protein-rich foods. Despite the potent mutagenic activity of HAAs, there's a significant discrepancy in the doses used in animal feeding studies compared to levels found in the human diet, raising questions about their health hazard relevance for humans (Stavric, 1994).

Chemical Properties and Synthetic Applications

Quinoxalines, including "3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine," are highlighted for their role as dyes, pharmaceuticals, and antibiotics, with studies exploring their antitumoral properties. Their synthesis from ortho-diamines with 1,2-diketones or α-ketonic acids and other derivatives indicates their versatility and utility in chemical synthesis (Pareek & Kishor, 2015).

Biological Significance in Medicinal Chemistry

The synthesis, structure-activity relationship, and biological activities of benzimidazole-quinoline compounds demonstrate the importance of heterocyclic compounds like "3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine" in developing novel bioactive compounds. These efforts aim to overcome microbial resistance and enhance drug solubility, indicating the compound's potential as a lead molecule in medicinal chemistry (Tiwary et al., 2016).

Corrosion Inhibition

Imidazoline derivatives, similar in structure to "3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine," have been extensively employed as corrosion inhibitors. Their chemical structure allows for effective adsorption onto metal surfaces, highlighting their potential in enhancing corrosion inhibition research (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

Propiedades

IUPAC Name |

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229066 | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine | |

CAS RN |

78411-56-0 | |

| Record name | 8-Demethyl-7-methyl meiqx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL-7-METHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.